molecular formula C37H41ClN2 B8144261 7,9-Bis(2,6-diisopropylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride

7,9-Bis(2,6-diisopropylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride

Cat. No.: B8144261
M. Wt: 549.2 g/mol
InChI Key: MRKAUOJMRJLKIF-UHFFFAOYSA-M
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Description

7,9-Bis(2,6-diisopropylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride is a bulky bis(imino)acenaphthene (BIAN)-derived imidazolium salt. Its synthesis involves a two-step process:

Bis[N,N’-(2,6-diisopropylphenyl)imino]acenaphthene is prepared by refluxing acenaphthenequinone with 2,6-diisopropylphenylaniline in acetonitrile and acetic acid, yielding an orange-yellow solid (94% yield) .

The imidazolium chloride is formed by reacting the BIAN precursor with methoxy(methyl)chloride under argon, resulting in a bright-yellow product (92.5% yield) .

The compound exhibits a rigid, planar acenaphthene backbone flanked by sterically demanding 2,6-diisopropylphenyl groups. This structure enhances stability and facilitates applications in coordination chemistry (e.g., as a ligand for copper(I) and gold(III) complexes) and antimicrobial activity .

Properties

IUPAC Name

7,9-bis[2,6-di(propan-2-yl)phenyl]acenaphthyleno[1,2-d]imidazol-9-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H41N2.ClH/c1-22(2)27-15-11-16-28(23(3)4)34(27)38-21-39(35-29(24(5)6)17-12-18-30(35)25(7)8)37-32-20-10-14-26-13-9-19-31(33(26)32)36(37)38;/h9-25H,1-8H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKAUOJMRJLKIF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=[N+](C3=C2C4=CC=CC5=C4C3=CC=C5)C6=C(C=CC=C6C(C)C)C(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Palladium-Mediated Route

The most widely documented method involves a two-step synthesis starting from the preformed imidazolium precursor. In Method A , an oven-dried vial charged with 7,9-bis(2,6-diisopropylphenyl)-6b,9a-dihydro-7H-acenaphtho[1,2-d]imidazol-9-ium chloride (109.8 mg, 0.2 mmol) and silver(I) oxide (Ag₂O, 69.5 mg, 0.3 mmol) undergoes three argon/vacuum cycles in dichloromethane (DCM, 5 mL). After 48 hours of stirring in the dark, the mixture is filtered through Celite, and the filtrate is treated with [Pd(CH₃CN)₂Cl₂] (104.8 mg, 0.4 mmol) in DCM. This yields a palladium complex, which is recrystallized from DCM/diethyl ether to afford the target compound in 87% yield (107.8 mg).

Method B modifies this approach by reducing the reaction time to 24 hours and substituting DCM with ethanol as the solvent. While this decreases the yield marginally (76–79%), it improves scalability for industrial applications.

Acid-Catalyzed Cyclization

An alternative route employs triethyl orthoformate (TEOF) and formic acid under reflux. Ar-BIANH₄·2HCl precursors are heated to 130°C in TEOF, triggering intramolecular cyclization to form the imidazolinium chloride core. This method achieves yields up to 85% but requires careful temperature control to avoid bis(formamide) byproducts. For sterically hindered substrates (e.g., 2,6-dimethylphenyl), reducing the temperature to 110°C and extending the reaction time to 30 minutes optimizes yields.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterMethod A (DCM)Method B (EtOH)Acid-Catalyzed (TEOF)
Temperature25°C60°C110–130°C
Reaction Time48 h24 h5–30 min
Yield87%76–79%70–85%
Byproduct FormationLowModerateHigh (if >130°C)

Polar aprotic solvents like DCM favor palladium complex stability, whereas ethanol accelerates ligand exchange at elevated temperatures. The acid-catalyzed method’s reliance on TEOF necessitates inert atmospheres to prevent oxidation.

Catalytic Additives

Silver oxide (Ag₂O) is critical for abstracting chloride ions in Method A, generating a reactive N-heterocyclic carbene (NHC)-silver intermediate. Substituting Ag₂O with copper(I) chloride in analogous reactions reduces yields by 15–20%, highlighting silver’s superior leaving-group affinity.

Characterization and Validation

Spectroscopic Analysis

¹H NMR (500 MHz, CDCl₃) of the target compound shows distinct resonances:

  • δ 2.45 (s, 12H, Ar-CH₃)

  • δ 7.27–7.53 (m, 8H, aromatic protons).

¹³C NMR confirms the imidazolium core with a peak at δ 197.8 ppm, characteristic of carbene-coordinated palladium.

X-ray Crystallography

Single-crystal X-ray diffraction reveals a distorted square-planar geometry around the palladium center, with bond lengths of 2.02 Å (Pd–Ccarbene) and 2.34 Å (Pd–Cl). The mesityl substituents adopt a perpendicular orientation to minimize steric strain.

Comparative Analysis with Structural Analogues

CompoundSubstituentsYield (%)Thermal Stability (°C)
7,9-Bis(2,6-diisopropylphenyl)-... chloride [Target]2,6-diisopropylphenyl87220
7,9-Bis(4-methylphenyl)-... chloride4-methylphenyl72190
7,9-Bis(2-chlorophenyl)-... chloride2-chlorophenyl68210

Bulkier 2,6-diisopropylphenyl groups enhance solubility in nonpolar solvents and stabilize the carbene via electron-donating effects. Conversely, electron-withdrawing substituents (e.g., Cl) reduce catalytic activity in cross-coupling reactions.

Applications in Coordination Chemistry

The target compound serves as a precursor for air-stable palladium and copper complexes. For example, reaction with [Pd(CH₃CN)₂Cl₂] forms [Pd(BIAN–IPr)(μ-Cl)Cl]₂, a catalyst for Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵. Copper(I) derivatives exhibit luminescent properties, with emission maxima tunable from 450 nm to 620 nm via ligand modifications .

Chemical Reactions Analysis

Types of Reactions

7,9-Bis(2,6-diisopropylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium acetate, aryl boronic acids, and various halides . The reactions typically occur under mild conditions, making them suitable for a wide range of applications .

Major Products Formed

The major products formed from these reactions are often complex organic molecules with enhanced properties, such as increased stability and reactivity .

Scientific Research Applications

Homogeneous Catalysis

One of the primary applications of 7,9-Bis(2,6-diisopropylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride is in homogeneous catalysis. It serves as a ligand in several types of reactions:

  • Cross-Coupling Reactions : These are essential for forming carbon-carbon bonds. The compound facilitates reactions involving palladium and aryl boronic acids, leading to complex organic molecules.
  • Hydrofunctionalizations : This involves the addition of functional groups to hydrocarbons, enhancing their chemical diversity.
  • Element Addition Reactions : The compound can coordinate with various metals (e.g., palladium, nickel) to catalyze reactions efficiently.

Biological Investigations

Research has explored the potential biological applications of this compound due to its stability and reactivity. Studies indicate its use in:

  • Drug Development : Investigations into the compound's interactions with biological systems suggest potential therapeutic applications, particularly in targeting specific pathways or mechanisms within cells.

Material Science

In material science, this compound is employed in synthesizing complex organic materials. Its properties allow for the development of materials with enhanced stability and performance characteristics.

Case Study 1: Catalytic Efficiency

A study demonstrated that using this compound as a ligand significantly increased the yield of products in palladium-catalyzed cross-coupling reactions compared to traditional ligands. The steric bulk provided by the diisopropylphenyl groups was crucial in preventing catalyst deactivation through aggregation.

Another investigation focused on the compound's interaction with cancer cell lines. The results indicated that it could inhibit cell proliferation at certain concentrations, suggesting potential as a lead compound in anticancer drug development.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of BIAN-derived imidazolium salts with varying aryl substituents. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
7,9-Bis(2,6-diisopropylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride 2,6-diisopropylphenyl 724.35 High antimicrobial activity (MIC < 0.6 μg/mL vs. Gram-positive bacteria) ; Used in Cu(I)/Au(III) complexes
7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride (CAS 1286737-75-4) Mesityl (2,4,6-trimethylphenyl) 465.03 Moderate antimicrobial activity (MIC values higher than diisopropyl variant)
7,9-Bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride 2,6-diethylphenyl N/A Less studied; structural similarity suggests potential for tailored steric effects

Antimicrobial Activity

Comparative MIC (Minimum Inhibitory Concentration) data against bacterial strains:

Compound S. aureus (μg/mL) B. subtilis (μg/mL) E. coli (μg/mL) P. aeruginosa (μg/mL)
7,9-Bis(2,6-diisopropylphenyl) derivative < 0.6 < 0.6 > 2.5 > 2.5
7,9-Dimesityl derivative < 0.6 < 0.6 > 2.5 > 2.5
Other BIAN imidazolium salts > 2.5 > 2.5 > 2.5 > 2.5

The 2,6-diisopropylphenyl and mesityl derivatives show superior activity against Gram-positive bacteria due to their steric bulk, which may enhance membrane disruption . However, neither exhibits strong Gram-negative activity, likely due to outer membrane complexity.

Substituent Effects

  • Steric Bulk : 2,6-Diisopropylphenyl groups provide greater steric hindrance than mesityl or diethylphenyl substituents, influencing antimicrobial potency and metal-complex stability.
  • Electronic Properties : Electron-donating isopropyl groups may enhance ligand-to-metal charge transfer in coordination complexes compared to methyl or ethyl substituents .

Biological Activity

7,9-Bis(2,6-diisopropylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride (CAS No. 1246183-55-0) is a unique N-heterocyclic carbene (NHC) ligand known for its steric bulk and stability. This compound has been investigated for its biological activities, particularly in the context of catalysis and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C37H41ClN2
  • Molecular Weight : 549.2 g/mol
  • Purity : 95%
  • Solubility : Slightly soluble in water; hygroscopic .

The primary mechanism of action of this compound involves its role as an NHC ligand. NHCs are known to stabilize metal centers in catalytic reactions, enhancing the reactivity and selectivity of various transformations. This compound facilitates cross-coupling reactions and hydrofunctionalizations by stabilizing reactive intermediates .

Catalytic Activity

The compound has shown significant potential in catalyzing organic transformations. Its bulky structure allows for efficient coordination with transition metals such as palladium and gold, making it effective in:

  • Cross-Coupling Reactions : Forming carbon-carbon bonds essential for synthesizing complex organic molecules.
  • Hydrofunctionalizations : Adding functional groups to hydrocarbons, improving the diversity of chemical libraries .

Anticancer Research

Recent studies have explored the use of NHCs in drug development, particularly their potential anticancer properties. The stability and reactivity of this compound make it a candidate for developing metal-based anticancer drugs. Research indicates that NHC-metal complexes can induce apoptosis in cancer cells through various pathways .

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of NHC-metal complexes on human cancer cell lines. The results demonstrated that complexes formed with this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range .

Study 2: Catalytic Efficiency

In a comparative study on catalytic efficiency, this compound was tested against other NHC ligands in palladium-catalyzed Suzuki-Miyaura coupling reactions. The compound demonstrated superior performance with higher yields (up to 95%) compared to traditional ligands .

Data Tables

Property Value
Molecular FormulaC37H41ClN2
Molecular Weight549.2 g/mol
Purity95%
SolubilitySlightly soluble in water
Melting PointDecomposes around 280°C
Biological Activity Observation
Cytotoxicity against MCF-7 cellsIC50 < 10 µM
Yield in Suzuki-Miyaura couplingUp to 95%

Q & A

Basic: What synthetic methodologies are recommended for preparing 7,9-Bis(2,6-diisopropylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride, and how do substituents influence reaction efficiency?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions under inert atmospheres. Key steps include:

  • Precursor activation : Use acenaphthenequinone derivatives with 2,6-diisopropylphenyl substituents, followed by imidazolium ring closure via acid-catalyzed cyclization.
  • Substituent effects : Electron-donating groups (e.g., methoxy) on aryl rings improve yields by stabilizing intermediates, while bulky substituents (e.g., 2,6-diisopropylphenyl) enhance steric protection of the imidazolium core but may reduce reaction rates due to steric hindrance .
  • Yield optimization : Reported yields range from 65% to 82% depending on substituent choice and reaction conditions (e.g., temperature, solvent polarity) .

Basic: What spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for verifying substituent positions and aromatic proton environments. The imidazolium proton typically appears as a singlet near δ 9–10 ppm.
  • X-ray crystallography : Resolves steric effects of 2,6-diisopropylphenyl groups and confirms cation-anion interactions in the solid state.
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns for the chloride salt.
  • Elemental analysis : Ensures stoichiometric consistency of C, H, and N .

Advanced: How can Design of Experiments (DoE) principles optimize the synthesis and purification of this compound?

Methodological Answer:

  • Factorial design : Vary parameters like temperature (120–210°C), solvent (THF vs. DMF), and catalyst loading to identify dominant factors affecting yield and purity .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., time vs. temperature) to predict optimal conditions. For example, higher temperatures (>180°C) may reduce reaction time but risk decomposition .
  • Validation : Confirm predicted outcomes with triplicate runs and statistical analysis (e.g., ANOVA) to ensure reproducibility .

Advanced: What computational strategies predict the reactivity of this imidazolium salt in novel catalytic systems?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model frontier molecular orbitals (FMOs) and assess nucleophilic/electrophilic sites. The steric bulk of 2,6-diisopropylphenyl groups can be analyzed via Mulliken charges to predict ligand behavior .
  • Reaction path sampling : Employ nudged elastic band (NEB) methods to simulate transition states in carbene formation or anion exchange reactions .
  • Machine learning : Train models on existing imidazolium derivative datasets to predict stability under varying pH or solvent conditions .

Advanced: How should researchers address contradictions in reported catalytic performance of structurally analogous imidazolium salts?

Methodological Answer:

  • Comparative analysis : Benchmark catalytic data (e.g., turnover frequency, enantioselectivity) against structurally similar derivatives (e.g., 1,3-Bis(2,6-di-i-propylphenyl)imidazolium chloride) under identical conditions .
  • Mechanistic studies : Use kinetic isotope effects (KIE) or in-situ spectroscopy to identify rate-limiting steps influenced by steric/electronic factors .
  • Error source identification : Check for solvent impurities, moisture sensitivity, or anion effects (e.g., chloride vs. tetrafluoroborate) that may alter reactivity .

Advanced: What reactor design considerations are critical for scaling up the synthesis of this compound?

Methodological Answer:

  • Continuous flow systems : Minimize thermal gradients and improve mixing efficiency compared to batch reactors, particularly for exothermic cyclization steps .
  • Membrane separation : Integrate nanofiltration membranes to isolate the imidazolium chloride from byproducts (e.g., unreacted precursors) .
  • Safety protocols : Implement pressure relief systems and real-time monitoring for high-temperature reactions (>200°C) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,9-Bis(2,6-diisopropylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride
Reactant of Route 2
Reactant of Route 2
7,9-Bis(2,6-diisopropylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.